molecular formula C13H16ClN3O5S2 B049381 Ambuside CAS No. 3754-19-6

Ambuside

Cat. No. B049381
CAS RN: 3754-19-6
M. Wt: 393.9 g/mol
InChI Key: LTSOENFXCPOCHG-GQCTYLIASA-N
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Description

Ambuside is a molecule used in veterinary medicine . It is a benzenedisulfonamide with a molecular weight of 393.86 and a formula of C13H16ClN3O5S2 .


Molecular Structure Analysis

The molecular structure of Ambuside is characterized by a molecular formula of C13H16ClN3O5S2 and a molecular weight of 393.857 . The elemental composition includes Carbon (39.64%), Hydrogen (4.09%), Chlorine (9.00%), Nitrogen (10.67%), Oxygen (20.31%), and Sulfur (16.28%) .


Physical And Chemical Properties Analysis

Ambuside has a molecular weight of 393.86 and a formula of C13H16ClN3O5S2 . Its physical and chemical properties would be determined by these characteristics as well as its molecular structure .

Scientific Research Applications

  • BioBus Mobile Science Lab : This research explores the potential of the BioBus mobile science lab in unlocking scientific potential among low-income students. The study highlights the use of research microscopes with research scientists to hunt for and record movies of amoebae, demonstrating an innovative approach to science education and research (Dubin-Thaler, 2016).

  • Arbuscular Mycorrhiza (AM) : A study by Parniske (2008) discusses how AM improves the water and nutrient supply to host plants and transfers a significant portion of plant-fixed carbon to the fungus, indicating its importance in plant nutrition and carbon cycling (Parniske, 2008).

  • Transcriptional Regulation in AM Development : Research by Pimprikar and Gutjahr (2018) focuses on the transcriptional regulation of arbuscular mycorrhiza development, which is crucial for understanding how AM symbiosis improves plant nutrition, stress resistance, and overall performance (Pimprikar & Gutjahr, 2018).

  • AM Symbiosis in Phytoremediation : Göhre and Paszkowski (2006) discuss how the AM symbiosis contributes to heavy metal phytoremediation by extending the plant root system, thus aiding in metal uptake from a larger soil volume (Göhre & Paszkowski, 2006).

  • Sustainable Agriculture Practices : Crosino and Genre (2022) highlight the potential benefits of symbiosis between plants and AM fungi in sustainable agriculture, focusing on improved mineral nutrition and stress tolerance in plants (Crosino & Genre, 2022).

  • AM Fungi in Agriculture : Chen et al. (2018) elaborate on the beneficial services of AM fungi, such as improved plant nutrition, stress resistance, soil structure, and fertility, which are potentially useful in sustainable agriculture (Chen et al., 2018).

properties

IUPAC Name

4-chloro-6-[[(E)-3-oxobut-1-enyl]amino]-1-N-prop-2-enylbenzene-1,3-disulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16ClN3O5S2/c1-3-5-17-24(21,22)13-8-12(23(15,19)20)10(14)7-11(13)16-6-4-9(2)18/h3-4,6-8,16-17H,1,5H2,2H3,(H2,15,19,20)/b6-4+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LTSOENFXCPOCHG-GQCTYLIASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C=CNC1=CC(=C(C=C1S(=O)(=O)NCC=C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(=O)/C=C/NC1=CC(=C(C=C1S(=O)(=O)NCC=C)S(=O)(=O)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClN3O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ambuside

CAS RN

3754-19-6
Record name Ambuside
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.021.054
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
18
Citations
MNS Rad, S Behrouz - Molecular Diversity, 2013 - Springer
A mild, efficient, and selective protocol for the one-pot $$N$$ N -alkylation of sulfonamides with alcohols using triphenylphosphine and carbon tetrachloride is described. In this method, …
Number of citations: 4 link.springer.com
MNS Rad, S Behrouz, AR Nekoei - Phosphorus, Sulfur, and Silicon …, 2014 - Taylor & Francis
A facile and efficient method for one-pot synthesis of N-alkyl sulfonamides from alcohols using N-(p-toluenesulfonyl)imidazole (TsIm) is described. In this protocol, treatment of various …
Number of citations: 2 www.tandfonline.com
FW Njoroge - 2014 - erepository.uonbi.ac.ke
Sheng imekuwa moja wapo wa lugha vipindi ambayo inatumika sana kwenye miji mingi nchini Kenya ukiwemo mji wa Nakuru. Matumizi ya lugha hii nyumbani, mitaani na hata shuleni …
Number of citations: 0 erepository.uonbi.ac.ke
M Murcia-Soler, F Pérez-Giménez… - Journal of chemical …, 2003 - ACS Publications
A set of topological and structural descriptors has been used to discriminate general pharmacological activity. To that end, we selected a group of molecules with proven …
Number of citations: 44 pubs.acs.org
DJ YANG, D YU, AS THOMPSON, FD ROLLO - ic.gc.ca
Novel methods of synthesis of chelator-targeting ligand conjugates, compositions comprising such conjugates, and therapeutic and diagnostic applications of such conjugates are …
Number of citations: 0 www.ic.gc.ca
MT Llacer, J Gálvez, R Garcia-Domenech… - Internet Electron J …, 2006 - biochempress.com
Motivation. The main goal of the present work is selecting new cytostatic lead compounds through molecular topology. This is particularly interesting since the finding of new therapeutic …
Number of citations: 5 biochempress.com
JL Cousin, R Motais - The Journal of Physiology, 1976 - Wiley Online Library
1. Organic anion permeability in ox red blood cell was measured by studying steady‐state self‐exchange of oxalate, chosen as a prototypical substrate of the organic anion transport …
Number of citations: 126 physoc.onlinelibrary.wiley.com
P de Haen - Clinical Pharmacology & Therapeutics, 1974 - Wiley Online Library
Trends in life are governed by internal stresses and outside influences. New drugs are subject to the same pressures. Innovation in a therapeutic field is usually followed by the …
Number of citations: 6 ascpt.onlinelibrary.wiley.com
CR Ganellin, DJ Triggle - 1996 - books.google.com
This book provides the ultimate resource for medicinal and pharmaceutical chemists, presenting concise chemical, physical, and bibliographic data on drugs and pharmacological …
Number of citations: 76 books.google.com
DC Ayres, DG Hellier - 2022 - taylorfrancis.com
… It is used principally for the production of epichlorohydrin 150 x 106kg in the USA in 1982 and also for epoxy resins, glycerol, allylamines and as the diuretic Ambuside. …
Number of citations: 38 www.taylorfrancis.com

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